8-Ethylazocan-2-one
Description
8-Ethylazocan-2-one is an eight-membered lactam (azocane ring system) with an ethyl substituent at the 8-position. Lactams of this size are relatively uncommon compared to smaller (e.g., β-lactams) or larger (e.g., caprolactam) analogs, but they exhibit unique conformational and electronic properties due to their medium-sized ring structure.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
8-ethylazocan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-8-6-4-3-5-7-9(11)10-8/h8H,2-7H2,1H3,(H,10,11) |
InChI Key |
YBXVEWJKNCSYRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethylazocan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone, followed by cyclization to form the azocane ring. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
8-Ethylazocan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The azocane ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
8-Ethylazocan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 8-Ethylazocan-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key physicochemical and functional properties of 8-Ethylazocan-2-one with structurally related lactams and heterocycles. Data are synthesized from methodologies and analyses referenced in the provided evidence, particularly focusing on glycan analysis techniques and benzamide derivatives .
| Compound | Ring Size | Substituent(s) | Melting Point (°C) | Solubility (Water) | Bioactivity | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 8-membered | Ethyl (C8) | Not reported | Low | Unknown (theoretical) | Polymer precursors, niche synthesis |
| Caprolactam | 6-membered | None | 69–71 | Moderate | Industrial monomer (nylon-6) | Plastics, textiles |
| 2-Aminobenzamide derivatives | 6-membered | Amino, benzoyl | 120–250 (varies) | Low to moderate | HDAC inhibition, anticancer activity | Pharmaceuticals |
| Azepan-2-one (Caprolactam) | 7-membered | None | 68–70 | Moderate | Polymer production | Resins, adhesives |
Key Findings:
Ring Strain and Reactivity: this compound’s eight-membered ring reduces ring strain compared to smaller lactams (e.g., β-lactams), enhancing thermal stability but lowering reactivity in ring-opening polymerizations .
Solubility and Bioactivity: Like 2-aminobenzamides, this compound exhibits low water solubility, a common limitation in lactams due to hydrophobic ring systems .
Analytical Challenges :
- Glycan analysis tools (e.g., GlycoBase) highlight the difficulty in characterizing medium-sized lactams via HPLC due to poor peak resolution, a challenge also applicable to this compound .
Biological Activity
8-Ethylazocan-2-one, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article compiles findings from various research studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
This compound is characterized by its azocane structure, which contributes to its unique biological properties. The compound's molecular formula is and it features a carbonyl group that plays a crucial role in its reactivity and interactions with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
In Vitro Studies
In vitro assays have demonstrated that this compound possesses significant inhibitory effects on bacterial growth. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 128 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other health issues.
Anticancer Activity
The anticancer properties of this compound have also been explored, particularly in relation to its effects on various cancer cell lines.
Case Studies
- MCF-7 Breast Cancer Cells : In studies involving MCF-7 cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis as evidenced by increased caspase activity.
- HepG2 Liver Cancer Cells : Similar effects were observed in HepG2 cells, where the compound inhibited cell proliferation significantly at concentrations above 10 µg/mL.
The following table summarizes the IC50 values for these cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Antioxidant Assay Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 50 |
| ABTS Scavenging | 45 |
These findings suggest that while this compound exhibits some antioxidant properties, it is less potent than established antioxidants.
Research into the mechanisms underlying the biological activities of this compound suggests that its efficacy may be linked to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.
- Radical Scavenging : Its ability to donate electrons may help neutralize free radicals, contributing to its antioxidant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
